molecular formula C19H20N4O4 B11666509 4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11666509
M. Wt: 368.4 g/mol
InChI Key: AUPQOQWMNWCHGY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(morpholin-4-yl)methylbenzohydrazide with 2-nitrobenzaldehyde under reflux conditions in an ethanol solution. The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, which promotes the formation of the hydrazone linkage .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Catalysts: Palladium on carbon, acetic acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A simpler analog with a morpholine ring and a methyl group.

    N-Methyl-4-(morpholin-4-yl)benzylamine: Contains a morpholine ring and a benzylamine moiety.

    5-(Morpholin-4-yl)-1,2,3-thiadiazoles: Contains a morpholine ring and a thiadiazole moiety.

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H20N4O4/c24-19(21-20-13-17-3-1-2-4-18(17)23(25)26)16-7-5-15(6-8-16)14-22-9-11-27-12-10-22/h1-8,13H,9-12,14H2,(H,21,24)/b20-13+

InChI Key

AUPQOQWMNWCHGY-DEDYPNTBSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.